SN32976
Overview
Description
SN32976 is a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant activity against various PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, as well as mTOR. This compound is particularly noted for its anticancer properties and high selectivity among other kinases .
Preparation Methods
The synthesis of SN32976 involves multiple steps, including the coupling of specific intermediates. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
SN32976 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different derivatives.
Major Products: The primary products formed from these reactions are often derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships
Scientific Research Applications
SN32976 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Helps in understanding the role of PI3K/mTOR in cellular processes such as growth, proliferation, and survival.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting the PI3K/mTOR pathway
Mechanism of Action
SN32976 exerts its effects by selectively inhibiting class I PI3K and mTOR. It binds to the active sites of these enzymes, preventing their interaction with substrates and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells. The molecular targets of this compound include PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, with a preferential activity towards PI3Kα .
Comparison with Similar Compounds
SN32976 is compared with other pan PI3K inhibitors such as buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474. While these compounds also inhibit PI3K isoforms and mTOR, this compound is unique in its high selectivity for PI3Kα and sparing of PI3Kδ. This selectivity profile makes this compound a valuable tool in research and potential therapeutic applications .
Similar Compounds
- Buparlisib
- Dactolisib
- Pictilisib
- Omipalisib
- ZSTK474
Properties
CAS No. |
1246202-11-8 |
---|---|
Molecular Formula |
C24H33F2N9O4S |
Molecular Weight |
581.6438 |
IUPAC Name |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
InChI Key |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SN32976; SN 32976; SN-32976 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.